2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
Description
Properties
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-16-10-8-15(9-11-16)18-12-13-21(28)26(25-18)14-4-7-20(27)24-19-6-3-2-5-17(19)22(23)29/h2-3,5-6,8-13H,4,7,14H2,1H3,(H2,23,29)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMACILYZDPJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridazinone core, which is then functionalized with a methoxyphenyl group. The final steps involve the coupling of the pyridazinone derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyridazinone and benzamide moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for its anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid share the methoxyphenyl group but differ in their overall structure and properties.
Pyridazinone derivatives: Compounds such as 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives have similar core structures but may vary in their substituents and biological activities.
Uniqueness
2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is unique due to its combination of a pyridazinone core with a methoxyphenyl group and a benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A pyridazinone ring , which is known for its pharmacological properties.
- A methoxyphenyl group , which can influence solubility and biological interactions.
- An amide linkage , which is crucial for binding interactions with biological targets.
The IUPAC name for this compound is N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide , and it has a molecular formula of .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, particularly targeting those involved in metabolic pathways. This interaction can disrupt normal cellular functions, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
- Receptors : It may also bind to specific receptors, altering signaling pathways that contribute to disease processes.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The dual-targeting nature of certain derivatives suggests that they can inhibit multiple pathways involved in tumor growth .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Research Findings
A summary of key research findings related to the biological activity of the compound is presented in the following table:
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability and induced apoptosis markers such as cleaved caspase-3 .
- Case Study on Inflammation Models : In animal models of inflammation, administration of related compounds resulted in decreased levels of inflammatory markers, suggesting a promising avenue for treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
